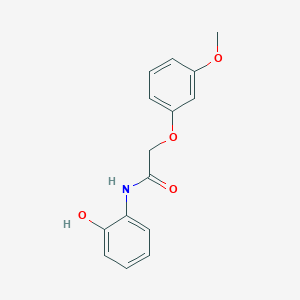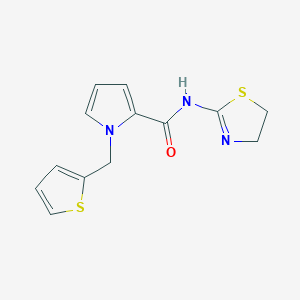
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
作用機序
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, survival, and inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its specificity towards BET proteins. This makes it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict response to 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide treatment. Finally, the potential therapeutic applications of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide in various diseases, including cancer and inflammation, need to be further explored.
合成法
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxothiolane to form the corresponding thiol ester. Finally, the thiol ester is reacted with 5-bromo-1H-indazole to form 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide.
科学的研究の応用
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV, HBV, and HCV.
特性
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6-4-8(11)16-9(6)10(13)12-7-2-3-17(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNAWMFMSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

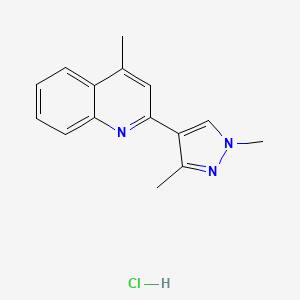


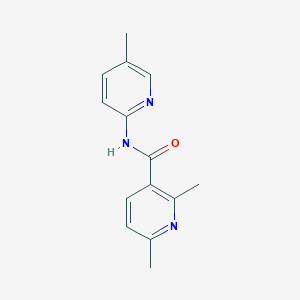
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
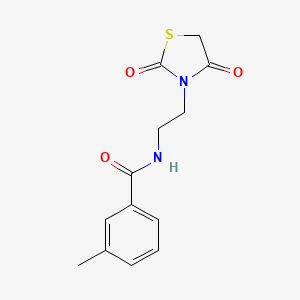
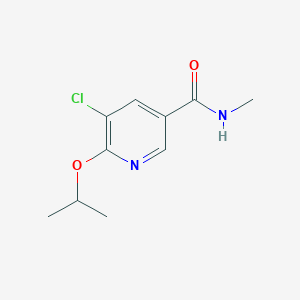
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
